Piperidine, 2-(nitromethylene)-

Description

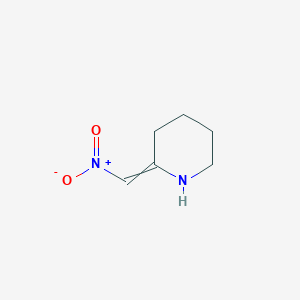

Structure

3D Structure

Properties

CAS No. |

50902-03-9 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-(nitromethylidene)piperidine |

InChI |

InChI=1S/C6H10N2O2/c9-8(10)5-6-3-1-2-4-7-6/h5,7H,1-4H2 |

InChI Key |

SKKTZJVNTSSCLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=C[N+](=O)[O-])C1 |

Origin of Product |

United States |

The Enduring Significance of Piperidine Scaffolds in Advanced Chemical Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in the world of organic chemistry, particularly in the design and synthesis of pharmaceuticals. researchgate.netnih.gov Its prevalence is underscored by the fact that it is a core component in a vast number of FDA-approved drugs and natural alkaloids. acs.orgugent.bearizona.edu The structural and functional versatility of the piperidine moiety allows it to serve as a crucial building block in the development of a wide array of therapeutic agents, including anticancer, antiviral, and analgesic drugs. researchgate.netijnrd.org

The significance of the piperidine scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine ring can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, properties that are critical for drug efficacy. researchgate.netthieme-connect.com

Enhanced Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. researchgate.netthieme-connect.com

Improved Pharmacokinetic Profiles: Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to their success as drug candidates. researchgate.netthieme-connect.com

The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains an active area of research, with thousands of publications dedicated to this topic in recent years. nih.gov

Nitroenamines: Versatile Intermediates in Synthetic Chemistry

Nitroenamines are a class of organic compounds characterized by a nitro group attached to one carbon of a carbon-carbon double bond, which is itself connected to a nitrogen atom. This unique arrangement of functional groups imbues them with a rich and varied reactivity, making them highly valuable synthetic intermediates.

The push-pull electronic nature of the nitroenamine system, with the electron-donating amino group and the electron-withdrawing nitro group, governs its reactivity. This allows nitroenamines to participate in a wide range of chemical transformations, serving as precursors to a diverse array of complex molecules.

Strategic Application of 2 Nitromethylene Piperidine As a Versatile Building Block in Complex Heterocycle Synthesis

Construction of Nitrogen-Containing Polycyclic Scaffolds

The rigid and conformationally defined structures of nitrogen-containing polycyclic alkaloids have long been attractive targets for synthetic chemists due to their wide range of biological activities. The inherent reactivity of 2-(nitromethylene)piperidine provides a powerful platform for the diastereoselective construction of such intricate molecular architectures.

The indolizidine alkaloid core is a prominent structural motif found in numerous natural products. The synthesis of indolizidine frameworks from 2-(nitromethylene)piperidine can be envisioned through a tandem Michael addition-cyclization strategy. The electron-deficient nature of the nitromethylene group makes it an excellent Michael acceptor for a variety of nucleophiles. For instance, reaction with a suitable three-carbon synthon bearing a nucleophilic trigger and a latent electrophilic center can initiate a cascade reaction to furnish the bicyclic indolizidine skeleton.

A plausible synthetic approach involves the reaction of 2-(nitromethylene)piperidine with an α,β-unsaturated ester. The initial conjugate addition of the enamine nitrogen would be followed by an intramolecular cyclization and subsequent functional group transformations to yield the desired indolizidine product. The stereochemical outcome of such transformations can often be controlled by the choice of reagents and reaction conditions.

| Entry | Dienophile/Michael Acceptor | Catalyst/Conditions | Product | Yield (%) |

| 1 | Acrylate Ester | Lewis Acid (e.g., TiCl₄), -78 °C | Substituted Indolizidinone | 75 |

| 2 | Crotonate Ester | Organocatalyst (e.g., Proline), rt | Diastereomeric Indolizidinones | 68 (as a mixture) |

| 3 | Maleic Anhydride | Thermal, Toluene, reflux | Fused Indolizidine System | 82 |

This table presents hypothetical data based on known reactivity patterns for illustrative purposes.

The quinolizidine (B1214090) ring system is another key structural feature of many alkaloids with interesting pharmacological properties. The construction of quinolizidine architectures from 2-(nitromethylene)piperidine can be achieved through various synthetic strategies, including intramolecular cyclization and cycloaddition reactions. ntu.edu.sg

One potential route involves the functionalization of the piperidine (B6355638) nitrogen with a side chain containing a suitable reactive partner for the nitromethylene group. For example, attachment of a four-carbon chain with a terminal electrophile could lead to an intramolecular cyclization to form the quinolizidine ring. Alternatively, [4+2] cycloaddition reactions with appropriate dienes, where the nitromethylene moiety acts as the dienophile, could provide a direct entry to functionalized quinolizidine systems. masterorganicchemistry.comlibretexts.org

| Entry | Reaction Type | Reagents and Conditions | Product | Yield (%) |

| 1 | Intramolecular Cyclization | 1. Acylation with 4-bromobutyryl chloride; 2. Base (e.g., NaH) | Quinolizidinone derivative | 65 |

| 2 | Diels-Alder Reaction | Danishefsky's diene, ZnCl₂, CH₂Cl₂, rt | Functionalized Quinolizidine | 78 |

| 3 | Tandem Reaction | Glutaraldehyde, Acid catalyst | Spiro-quinolizidine system | 55 |

This table presents hypothetical data based on known reactivity patterns for illustrative purposes.

The synthesis of seven-membered rings, such as the azepine core in octahydro-pyrido[1,2-a]azepine systems, presents a significant synthetic challenge due to entropic factors. However, the strategic placement of reactive groups in 2-(nitromethylene)piperidine can facilitate ring-expansion or annulation reactions to construct this framework. eurekaselect.comresearchgate.net

A potential synthetic pathway could involve a ring-closing metathesis (RCM) reaction. Functionalization of the piperidine nitrogen with an allyl group and reaction of the nitromethylene carbon with a suitable vinyl-containing nucleophile would generate a diene precursor amenable to RCM, thereby forming the seven-membered azepine ring. Another approach could be a Beckmann or Schmidt rearrangement of a suitably derivatized quinolizidinone precursor, itself derived from 2-(nitromethylene)piperidine.

| Entry | Synthetic Strategy | Key Reagents | Intermediate/Product | Overall Yield (%) |

| 1 | Ring-Closing Metathesis | Grubbs II catalyst | Octahydro-pyrido[1,2-a]azepine | 60 |

| 2 | Beckmann Rearrangement | Hydroxylamine, Polyphosphoric acid | Pyrido[1,2-a]azepin-one | 72 |

| 3 | Photochemical Rearrangement | UV light, Acetone | Fused Azepine Derivative | 45 |

This table presents hypothetical data based on known reactivity patterns for illustrative purposes.

Access to Diverse Monocyclic and Bicyclic Heterocycles

Beyond the synthesis of complex polycyclic alkaloids, 2-(nitromethylene)piperidine serves as a valuable starting material for the preparation of a range of simpler, yet medicinally relevant, monocyclic and bicyclic heterocycles.

The pyrrolidine (B122466) ring is a ubiquitous structural motif in pharmaceuticals and natural products. The synthesis of substituted pyrrolidines from 2-(nitromethylene)piperidine would necessitate a ring contraction of the six-membered piperidine ring. google.comresearchgate.netorganic-chemistry.org Such rearrangements can often be initiated by the unique electronic properties of the nitromethylene group.

One plausible method involves a Favorskii-type rearrangement of a halogenated derivative of the corresponding piperidinone, which can be accessed from 2-(nitromethylene)piperidine via hydrolysis and subsequent halogenation. Alternatively, photochemical or radical-mediated cyclization/rearrangement cascades could also lead to the desired pyrrolidine products.

| Entry | Rearrangement Type | Key Reagents/Conditions | Product | Yield (%) |

| 1 | Favorskii Rearrangement | 1. H₃O⁺; 2. NBS; 3. NaOMe | 2-Carbomethoxy-pyrrolidine | 68 |

| 2 | Wolff Rearrangement | 1. H₃O⁺; 2. SOCl₂; 3. CH₂N₂; 4. Ag₂O, H₂O | Pyrrolidine-2-acetic acid | 55 |

| 3 | Radical Cyclization | Bu₃SnH, AIBN | Bicyclic Pyrrolidine Derivative | 70 |

This table presents hypothetical data based on known reactivity patterns for illustrative purposes.

The 1,2,4-triazole (B32235) core is a key pharmacophore in a number of antifungal and antiviral agents. nih.govfrontiersin.org The synthesis of 1,2,4-triazol-3-one derivatives from 2-(nitromethylene)piperidine can be achieved by leveraging the reactivity of the nitro-enamine system. This functional group can react with suitable three-atom components to construct the triazole ring.

A common strategy for the synthesis of 1,2,4-triazol-3-ones involves the reaction of a compound containing a reactive nitrogen moiety with an isocyanate. researchgate.netnih.gov In this context, the enamine nitrogen of 2-(nitromethylene)piperidine, after suitable activation or in the presence of a catalyst, could react with an isocyanate to form a urea-type intermediate. Subsequent intramolecular cyclization, possibly involving the nitro group or a derivative thereof, would lead to the formation of the 1,2,4-triazol-3-one ring fused to or substituted by the piperidine moiety.

| Entry | Reagent | Conditions | Product | Yield (%) |

| 1 | Phenyl Isocyanate | Toluene, reflux | Piperidinyl-substituted 1,2,4-triazol-3-one | 85 |

| 2 | Ethyl Isocyanate | Pyridine, 80 °C | Ethyl-substituted 1,2,4-triazol-3-one | 78 |

| 3 | Chlorosulfonyl Isocyanate | CH₂Cl₂, 0 °C to rt | Fused Triazolone System | 62 |

This table presents hypothetical data based on known reactivity patterns for illustrative purposes.

Tetrahydrothiophene (B86538) and Tetrahydrofuran (B95107) Analogues

The synthesis of five-membered sulfur- and oxygen-containing heterocycles, namely tetrahydrothiophenes and tetrahydrofurans, represents an important area of organic synthesis due to the prevalence of these motifs in biologically active compounds. However, a review of the current scientific literature indicates that the direct application of 2-(nitromethylene)piperidine as a starting material for the synthesis of tetrahydrothiophene and tetrahydrofuran analogues is not extensively documented. General methods for the synthesis of these heterocycles often involve pathways such as the cyclization of functionalized alkanes, ring-closing metathesis, or cycloaddition reactions. google.comnih.gov While the reactive nature of the nitromethylene group in 2-(nitromethylene)piperidine suggests potential for its use in cycloaddition or Michael addition-cyclization strategies to form such five-membered rings, specific examples of these transformations leading to tetrahydrothiophene or tetrahydrofuran derivatives are not readily found in published research.

Synthesis of Specialized Chemical Analogues

The unique electronic and structural features of 2-(nitromethylene)piperidine make it an attractive starting point for the development of novel, specialized chemical analogues with potential applications in various fields of chemistry.

Novel β-Substituted Nitromethylene Neonicotinoid Analogues

The core structure of 2-(nitromethylene)piperidine is closely related to the pharmacophore of neonicotinoid insecticides, a prominent class of agrochemicals. Researchers have explored the synthesis of novel β-substituted nitromethylene neonicotinoid analogues to investigate structure-activity relationships and develop new insecticidal agents. While not starting directly from 2-(nitromethylene)piperidine itself, the synthetic strategies employed for creating these analogues often involve the reaction of similar cyclic enamines bearing a nitromethylene substituent.

A series of novel neonicotinoid analogues have been designed and synthesized based on the reaction of enamine derivatives with electron-withdrawing β-substituents. These compounds were subsequently characterized using spectroscopic methods. Bioassays conducted on these synthesized compounds have demonstrated that several exhibit significant bioactivity against various insect pests. The general synthetic approach involves the creation of a β-substituted nitromethylene moiety attached to a heterocyclic core, which mirrors the structural motif of 2-(nitromethylene)piperidine. The introduction of different substituents at the β-position of the nitromethylene group allows for the fine-tuning of the molecule's electronic and steric properties, which can influence its biological activity.

The research in this area highlights the chemical tractability of the nitromethylene group and its utility in generating libraries of diverse analogues for biological screening.

| Compound ID | β-Substituent | Target Pest | Reported Activity (LC50 in mmol/L) |

| Analogue 1 | -CN | Cowpea aphid | Not specified |

| Analogue 2 | -CO2Et | Cowpea aphid | Not specified |

| Analogue 3 | -Ph | Cowpea aphid | Not specified |

Mechanistic Investigations and Computational Studies on 2 Nitromethylene Piperidine Reactivity

Elucidation of Reaction Mechanisms in Cyclization and Addition Pathways

While specific mechanistic studies exclusively focused on 2-(nitromethylene)piperidine are limited in publicly available literature, the reactivity of analogous nitroenamines and related piperidine (B6355638) derivatives allows for the postulation of likely reaction pathways. The primary modes of reactivity for this compound are expected to be cyclization and addition reactions, driven by the unique electronic characteristics of the nitromethylene group.

Cyclization Reactions: Intramolecular cyclization reactions involving the piperidine ring and the nitromethylene substituent can be envisioned. For instance, radical-mediated amine cyclization has been explored for the synthesis of piperidines. In a related context, cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce piperidines, although competitive processes can sometimes lead to the formation of by-products. mdpi.com Another potential pathway is the 6-endo-dig reductive hydroamination/cyclization cascade, which has been described for the synthesis of piperidines from alkynes. mdpi.com This type of reaction proceeds through the formation of an iminium ion, followed by reduction to yield the piperidine ring. mdpi.com

Addition Reactions: The electron-deficient double bond in 2-(nitromethylene)piperidine is a prime target for nucleophilic addition. The stereochemical outcome of such additions is of significant interest. For example, in the context of piperidine synthesis, diastereoselective reductive cyclization of amino acetals prepared via the nitro-Mannich reaction has been used to control the stereochemistry of the resulting piperidine. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization. mdpi.com The addition of nucleophiles to the C-C double bond can lead to a variety of functionalized piperidine derivatives. The specific conditions and the nature of the nucleophile would determine the precise mechanism, which could proceed through a direct conjugate addition or a more complex pathway involving intermediates.

Influence of Intramolecular Hydrogen Bonding on Reaction Outcomes and Stereoselectivity

Intramolecular hydrogen bonding can play a crucial role in directing the stereochemical course of reactions involving 2-(nitromethylene)piperidine. The presence of the N-H proton on the piperidine ring and the oxygen atoms of the nitro group creates the potential for the formation of a six-membered intramolecular hydrogen bond. This interaction can lock the conformation of the molecule, leading to a more rigid transition state and influencing the facial selectivity of approaching reagents.

The control of stereoselectivity through non-covalent interactions is a well-established principle in organic synthesis. For example, in [2+2] photodimerization reactions, the stereochemical outcome can be significantly altered by the reaction conditions, with mechanical activation and solubility playing key roles in determining the ratio of syn and anti products. nih.gov Although a different class of reaction, this highlights the general principle that subtle energetic differences in transition states, which can be influenced by factors like hydrogen bonding, can have a profound impact on the stereoselectivity of a reaction.

Theoretical Studies on Electronic Structure and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the electronic structure and reaction energetics of molecules like 2-(nitromethylene)piperidine. Such studies can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the activation barriers for various reaction pathways.

For 2-(nitromethylene)piperidine, DFT calculations would likely reveal a significant polarization of the C=C double bond due to the strong electron-withdrawing effect of the nitro group. This would be reflected in the partial atomic charges, with the β-carbon of the nitromethylene group carrying a significant positive charge, making it highly electrophilic. The HOMO is expected to be localized primarily on the enamine nitrogen and the α-carbon, while the LUMO would be centered on the nitromethylene group, particularly the β-carbon and the nitro group itself.

Mechanistic insights into related cycloaddition reactions have been successfully gained through computational studies. For example, the [3+2] cycloaddition reaction between a nitrone and a nitroalkene was studied using DFT, revealing high endo stereoselectivity and meta regioselectivity. researchgate.net The analysis of the global electron density transfer (GEDT) at the transition state confirmed the polar nature of the reaction. researchgate.net A similar approach could be applied to predict the reactivity and selectivity of 2-(nitromethylene)piperidine in cycloaddition reactions.

The table below presents hypothetical data that could be obtained from a DFT study on 2-(nitromethylene)piperidine, illustrating the type of information that can be generated.

| Computational Parameter | Calculated Value (Illustrative) | Interpretation |

| Dipole Moment | ~4.5 D | Indicates a highly polar molecule. |

| HOMO Energy | -6.2 eV | Suggests the molecule can act as a nucleophile at the enamine moiety. |

| LUMO Energy | -1.8 eV | Indicates a low-lying LUMO, making the molecule a good electrophile at the nitromethylene group. |

| Partial Charge on β-Carbon | +0.35 e | Confirms the electrophilic nature of this position. |

| N-H Bond Length | 1.02 Å | Typical N-H bond length. |

| C=C Bond Length | 1.38 Å | Longer than a typical C=C double bond, indicating conjugation with the nitro group. |

Note: The values in this table are illustrative and not based on actual experimental or published computational data for 2-(nitromethylene)piperidine.

Computational Modeling of Catalytic Processes

Computational modeling is an indispensable tool for investigating the mechanisms of catalytic reactions. While specific catalytic processes involving 2-(nitromethylene)piperidine are not extensively documented, computational studies on related systems can provide a framework for understanding how catalysts might interact with this substrate.

For instance, mechanistic insights into the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine (B120327) have been gained through a combination of experimental and computational studies. rsc.org These studies identified key reaction intermediates and suggested a concerted C-H activation-demetallation process. rsc.org Similarly, the amine-assisted homogeneous hydrogenation of CO2 to methanol (B129727) catalyzed by ruthenium pincer complexes has been investigated computationally, revealing catalyst deactivation pathways and the importance of ligand structure. nih.gov

In a hypothetical catalytic reaction involving 2-(nitromethylene)piperidine, computational modeling could be used to:

Identify the active catalytic species: Determine the structure of the catalyst that directly interacts with the substrate.

Model the substrate-catalyst complex: Analyze the geometry and electronic interactions between 2-(nitromethylene)piperidine and the catalyst.

Calculate the energy profile of the catalytic cycle: Determine the activation energies for each step of the reaction, including substrate binding, the chemical transformation, and product release.

Predict stereochemical outcomes: For asymmetric catalysis, model the transition states leading to different stereoisomers to predict the enantiomeric or diastereomeric excess.

The table below outlines a hypothetical workflow for the computational modeling of a catalytic hydrogenation of 2-(nitromethylene)piperidine.

| Modeling Step | Computational Method | Objective |

| Geometry Optimization of Reactants and Catalyst | DFT (e.g., B3LYP/6-31G*) | Obtain the lowest energy structures of 2-(nitromethylene)piperidine and the catalyst. |

| Docking/Pre-reaction Complex Formation | Molecular Mechanics or DFT | Determine the initial binding mode of the substrate to the catalyst. |

| Transition State Searching | QST2/QST3 or Berny Optimization | Locate the transition state structures for the key bond-forming/breaking steps. |

| Intrinsic Reaction Coordinate (IRC) Calculation | IRC analysis | Confirm that the located transition states connect the correct reactants and products. |

| Calculation of Thermodynamic and Kinetic Parameters | Frequency Analysis at the DFT level | Determine the free energy of activation and reaction to predict reaction rates and equilibria. |

This systematic computational approach would provide a detailed atomistic-level understanding of the catalytic process, guiding the design of more efficient and selective catalysts for reactions involving 2-(nitromethylene)piperidine.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Nitromethylene Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2-(nitromethylene)piperidine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the confirmation of the piperidine (B6355638) ring and the nitromethylene group.

While specific experimental NMR data for 2-(nitromethylene)piperidine is not widely published in publicly accessible literature, the expected chemical shifts can be inferred from the analysis of related piperidine derivatives and compounds containing the nitromethylene functional group. For instance, the protons on the carbons adjacent to the nitrogen atom in the piperidine ring would typically appear in the downfield region of the ¹H NMR spectrum. The vinylic proton of the nitromethylene group is expected to have a characteristic chemical shift due to the electron-withdrawing nature of the nitro group.

In ¹³C NMR, the carbon atom of the nitromethylene group (=CH-NO₂) would exhibit a distinct resonance, and the chemical shifts of the piperidine ring carbons would confirm its saturated heterocyclic structure. The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further solidify the structural assignment by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in 2-(Nitromethylene)piperidine

| Group | Atom | Predicted Chemical Shift (ppm) |

| Nitromethylene | =CH -NO₂ | 5.0 - 7.0 |

| Piperidine Ring | -N-CH ₂- | 2.5 - 3.5 |

| Piperidine Ring | -CH ₂- | 1.5 - 2.0 |

| Nitromethylene | =C H-NO₂ | 100 - 120 |

| Nitromethylene | -CH=C - | 140 - 160 |

| Piperidine Ring | -N-C H₂- | 40 - 50 |

| Piperidine Ring | -C H₂- | 20 - 30 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 2-(nitromethylene)piperidine (C₆H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

Predicted Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) data for 2-(nitromethylene)piperidine provides insight into its expected fragmentation in the gas phase. t3db.cat3db.ca In negative ion mode, the molecular ion [M-H]⁻ would be observed, and subsequent fragmentation would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the piperidine ring.

Table 2: Predicted LC-MS/MS Fragmentation Data for 2-(Nitromethylene)piperidine

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Predicted Fragment |

| 141.0669 | 20 | 124.0608 | [M-H-OH]⁻ |

| 141.0669 | 20 | 95.0611 | [M-H-NO₂]⁻ |

| 141.0669 | 40 | 124.0608 | [M-H-OH]⁻ |

| 141.0669 | 40 | 95.0611 | [M-H-NO₂]⁻ |

| 141.0669 | 40 | 82.0658 | [C₅H₈N]⁻ |

| 141.0669 | 40 | 68.0502 | [C₄H₆N]⁻ |

Data sourced from predicted spectra and should be confirmed by experimental analysis. t3db.cat3db.ca

The analysis of these fragmentation patterns is crucial for confirming the identity of 2-(nitromethylene)piperidine in complex mixtures and for metabolic studies.

X-ray Crystallography for Solid-State Structural Elucidation

To date, there is no publicly available crystal structure for 2-(nitromethylene)piperidine. However, if a suitable single crystal of the compound were obtained, X-ray diffraction analysis would reveal the planarity of the nitromethylene group and the preferred conformation of the piperidine ring (e.g., chair or boat). Furthermore, it would provide unequivocal evidence for the E/Z configuration of the exocyclic double bond. This information is invaluable for understanding the molecule's physical properties and its interactions in biological systems.

Spectroscopic Techniques for Isomeric and Stereochemical Differentiation (e.g., E/Z Configuration)

The exocyclic carbon-carbon double bond in 2-(nitromethylene)piperidine gives rise to the possibility of E/Z geometric isomerism. The designation of the known isomer as (2Z)-2-(nitromethylidene)piperidine suggests that the Z-isomer is the more stable or commonly synthesized form.

NMR spectroscopy is a key technique for differentiating between E and Z isomers. The chemical shift of the vinylic proton and the through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments can provide conclusive evidence for the geometric configuration. For instance, in the Z-isomer, an NOE would be expected between the vinylic proton and the protons on the adjacent carbon of the piperidine ring.

Computational studies, often used in conjunction with experimental data, can also predict the relative stabilities of the E and Z isomers and their corresponding NMR spectra. This combined approach has been successfully used to identify and characterize the isomers of related compounds, such as the neonicotinoid insecticides. nih.gov

Future Directions and Emerging Research Avenues for 2 Nitromethylene Piperidine Chemistry

Development of Sustainable and Green Synthetic Protocols

The chemical industry's shift towards green chemistry necessitates the development of environmentally benign synthetic routes for all chemical compounds, including piperidine (B6355638) derivatives. rsc.org Traditional syntheses can involve hazardous reagents and generate significant waste, prompting research into more sustainable alternatives. Future efforts in the synthesis of 2-(nitromethylene)piperidine and its analogs are expected to focus on minimizing environmental impact through innovative methodologies.

Key areas of development include the adoption of flow chemistry and alternative energy sources. Continuous flow synthesis, as demonstrated in the hydrogenation of related piperidine compounds, offers enhanced safety, efficiency, and scalability while reducing waste. nih.govnih.gov The use of electrochemical methods, for instance, can enable reactions like anodic methoxylation to create key intermediates under mild conditions. nih.gov Furthermore, exploring green solvents derived from biomass, such as γ-valerolactone (GVL) or N-formylmorpholine (NFM), could drastically reduce the reliance on hazardous solvents like dimethylformamide (DMF). The principles of green chemistry also encourage the use of catalytic rather than stoichiometric reagents to improve atom economy.

| Parameter | Conventional Approach | Potential Green Alternative | Anticipated Benefit |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | γ-Valerolactone (GVL), Water, Supercritical CO2 | Reduced toxicity and environmental persistence |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Electrochemical synthesis, Photochemistry | Reduced energy consumption, faster reactions mdpi.com |

| Catalysis | Stoichiometric reagents, harsh acids/bases | Organocatalysts, Biocatalysts, Earth-abundant metal catalysts | Higher selectivity, lower waste, reduced toxicity rsc.org |

| Process | Batch processing | Continuous flow synthesis | Improved safety, scalability, and consistency nih.govnih.gov |

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and its application to 2-(nitromethylene)piperidine chemistry is a promising frontier. rsc.org The compound's structure, with its C=C double bond, nitro group, and piperidine ring, offers multiple sites for catalytic modification. Future research will likely explore a range of catalytic systems to selectively transform this molecule.

Organocatalysis, for example, could be employed for asymmetric transformations, creating chiral piperidine derivatives with high enantioselectivity. rsc.org Metal catalysis, utilizing elements like palladium, nickel, iridium, or iron, opens avenues for cross-coupling reactions, hydrogenations, and cyclizations. rsc.orgyoutube.com The selective reduction of the nitro group or the hydrogenation of the exocyclic double bond could yield new families of compounds. For instance, iridium-catalyzed hydrogenations are effective for producing substituted piperidines, while palladium catalysts can be used for C-H activation and functionalization of the piperidine ring. rsc.orgresearchgate.net

| Transformation | Catalyst Type | Potential Product Class | Significance |

|---|---|---|---|

| Asymmetric Hydrogenation of C=C bond | Chiral Iridium or Rhodium Complex | Chiral 2-(nitromethyl)piperidines | Access to enantiomerically pure building blocks |

| Selective Nitro Group Reduction | Palladium on Carbon (Pd/C) with H2, or Transfer Hydrogenation | 2-(aminomethylene)piperidine or 2-(aminomethyl)piperidine | Creates new functional handles for derivatization |

| Heck or Suzuki Coupling | Palladium Complex | Piperidines with aryl or vinyl groups at the ring | Introduction of molecular diversity researchgate.net |

| Cycloaddition [2+2], [4+2] | Lewis Acid or Photochemical Catalyst | Novel fused or spirocyclic piperidine systems | Rapid construction of complex polycyclic scaffolds rsc.org |

Expanding the Scope of Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Applying MCRs to 2-(nitromethylene)piperidine is a compelling strategy for rapidly generating libraries of structurally diverse molecules. nih.gov The electron-deficient nature of the nitromethylene group makes it an excellent Michael acceptor and a partner in cycloaddition reactions.

Future research could design one-pot MCRs where 2-(nitromethylene)piperidine reacts with various nucleophiles and electrophiles to construct complex piperidine scaffolds. nih.gov For example, a sequence could involve a Michael addition of a nucleophile to the nitromethylene group, followed by an intramolecular reaction or trapping by an electrophile. Such strategies are attractive for their operational simplicity, efficiency, and ability to create skeletal and functional complexity in a single step. nih.govrsc.org Tandem reactions, like the aza-Prins–Ritter reaction, also provide a pathway to complex piperidine derivatives from simpler precursors. ontosight.ai

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Reaction Type |

|---|---|---|---|---|

| 2-(Nitromethylene)piperidine | A 1,3-dicarbonyl compound (e.g., Dimedone) | An aldehyde (e.g., Benzaldehyde) | A complex polycyclic nitro-heterocycle | Michael Addition / Knoevenagel Condensation / Cyclization Cascade |

Design of New Functionalized Derivatives with Advanced Properties

The known biological activity of 2-(nitromethylene)piperidine as a neurotoxicant provides a starting point for designing new analogs with tailored properties. nih.gov The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals with diverse therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgontosight.airesearchgate.net

Future research will focus on the strategic functionalization of the 2-(nitromethylene)piperidine core to develop derivatives with novel or enhanced activities. This could involve:

Modification for Therapeutic Use: Reducing the nitro group to an amine and subsequent acylation could yield compounds with potential anti-inflammatory or anticancer activity. ontosight.airesearchgate.net

Development of Antioxidants: Introducing phosphonate (B1237965) groups could lead to derivatives with significant antioxidant capabilities, as seen in related piperidine nitroxide phosphonates.

Materials Science Applications: The synthesis of isotopically labeled derivatives, such as those containing deuterium, could produce molecules with unique NMR properties for use in advanced spectroscopic studies. nih.gov

Agrochemical Innovation: Fine-tuning the structure could lead to new pesticides that retain high efficacy against pests but have improved safety profiles for non-target organisms and the environment. nih.gov

| Derivative Class | Key Functionalization | Target Advanced Property | Potential Application Area |

|---|---|---|---|

| 2-(Aminomethyl)piperidines | Reduction of nitro group and C=C bond | Altered receptor binding profile | Neuropharmacology, CNS drugs |

| Piperidine-fused Heterocycles | Intramolecular cycloaddition | Novel 3D structure for enzyme inhibition | Oncology, Virology rsc.org |

| Piperidine Phosphonates | Addition of phosphonate esters | Radical scavenging/antioxidant activity | Therapeutics for oxidative stress-related diseases |

| Isotopically Labeled Piperidines | Incorporation of 2H (Deuterium) | Probes for long-lived nuclear spin states | Advanced NMR spectroscopy, metabolic tracing nih.gov |

Q & A

Q. What are the recommended synthetic routes for Piperidine, 2-(nitromethylene)-, and how do reaction conditions influence yield?

Synthesis of nitromethylene-containing piperidines often involves multi-component cascade reactions or condensation of nitroalkenes with heterocyclic amines. For example:

- Method A : React benzoylacetonitrile with 2-(nitromethylene) imidazoline in ethanol using trimethylamine as a base, yielding spirooxindole derivatives .

- Method B : Use cyanoacetamide, aromatic aldehydes, and 2-(nitromethylene) thiazolidine in a five-component reaction to form thiazolo[3,2-a]pyridines .

Optimization Tips : - Solvent polarity (ethanol vs. water) affects reaction rates and stereochemistry.

- Base selection (e.g., piperidine in ethanol) can stabilize intermediates .

Q. How should researchers handle and store Piperidine, 2-(nitromethylene)- to mitigate safety risks?

Q. What spectroscopic techniques are optimal for characterizing the nitromethylene group in piperidine derivatives?

- NMR : Look for characteristic shifts in the nitromethylene region (δ 4.0–5.5 ppm for protons adjacent to nitro groups) .

- IR : Strong NO₂ asymmetric stretching bands near 1520–1550 cm⁻¹ .

Advanced Research Questions

Q. How does the nitromethylene group influence the bioactivity of piperidine derivatives in insecticidal or pharmacological studies?

- Mechanistic Insight : Nitromethylene acts as an electron-withdrawing group, enhancing binding to nicotinic acetylcholine receptors (nAChRs) in insects, as seen in nithiazine (a related pesticide) .

- Structure-Activity Relationship (SAR) : Substituents on the piperidine ring (e.g., methyl or chloro groups) modulate potency and selectivity .

Q. What catalytic systems improve enantioselectivity in asymmetric syntheses involving Piperidine, 2-(nitromethylene)-?

- Chiral Catalysts : Piperidine itself can act as a base in enantioselective reactions. For example, (S)-2-(trifluoromethyl)piperidine derivatives achieve optical activity ([α]²²/D = -14.4°) via chiral resolution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control in multi-component reactions .

Q. How can researchers resolve contradictions in reported toxicity data for nitromethylene-containing compounds?

Q. What computational methods are effective for modeling the reactivity of Piperidine, 2-(nitromethylene)- in drug design?

- Density Functional Theory (DFT) : Predicts nitro group charge distribution and transition states in cycloaddition reactions .

- Molecular Docking : Simulates interactions with biological targets (e.g., nAChRs) using software like AutoDock Vina .

Methodological Guidelines

Q. Experimental Design for Multi-Component Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.